Nonyl 2-methylpropanoate
Description
Nonyl 2-methylpropanoate, also known as propanoic acid, 2-methyl-, nonyl ester, is an organic compound with the molecular formula C13H26O2. It is an ester formed from the reaction of nonanol and 2-methylpropanoic acid. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industry .
Properties
CAS No. |
10522-34-6 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
nonyl 2-methylpropanoate |
InChI |
InChI=1S/C13H26O2/c1-4-5-6-7-8-9-10-11-15-13(14)12(2)3/h12H,4-11H2,1-3H3 |
InChI Key |
SXMUYNHMPAZLEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonyl 2-methylpropanoate can be synthesized through the esterification reaction between nonanol and 2-methylpropanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Hydrogenation and Functionalization
Nonyl 2-methylpropanoate participates in hydrogenation and aldehyde formation:
-
Hydrogenation : Catalytic reduction of unsaturated precursors (e.g., 2-methylene derivatives) using H₂ yields saturated esters .
-
Byproduct Management : Fractional distillation separates this compound from impurities like unreacted ketones .
Industrial Process Flow
-
Precursor Synthesis : Hydroformylation of 1-decene to generate undecanal .
-
Aldol Condensation : Reaction with formaldehyde under basic conditions forms α,β-unsaturated intermediates.
-
Selective Hydrogenation : Targets the double bond while preserving the ester group.
Solvent Effects on Reaction Efficiency
Cyclohexane outperforms alcohols in glycidate synthesis due to:
-
Reduced Hydrogen Bonding : Avoids enolate stabilization delays, accelerating alkylation .
-
Recyclability : 85–90% solvent recovery via vacuum distillation .
Comparative Solvent Performance
| Solvent | Reaction Yield | Recovery Rate |
|---|---|---|
| Cyclohexane | 89.6% | 90% |
| Methanol | 75% (estimated) | 60% |
Hydrolysis and Stability
This compound undergoes hydrolysis under extreme pH:
-
Acidic Hydrolysis : Forms 2-methylpropanoic acid and nonanol.
-
Basic Hydrolysis (Saponification) : Produces sodium 2-methylpropanoate and nonanol.
Kinetic Insights
-
Energy Barrier : Hydrolysis involves a concerted proton-relay mechanism assisted by water networks, similar to polyalcohol dehydration .
-
Rate Limiting Step : C–O bond cleavage in the ester group (ΔG‡ ≈ 40 kcal mol⁻¹) .
Industrial Optimization
Key advancements in large-scale production include:
-
Mixed Reagent Addition : Simultaneous dosing of methyl nonyl ketone and methyl chloroacetate improves mixing and yield .
-
Temperature Control : Maintaining 5°C minimizes side reactions like epoxide ring-opening .
This compound’s reactivity is shaped by its ester functionality and branched alkyl chain, with synthetic protocols emphasizing solvent choice and stereoelectronic control. Industrial methods prioritize high yields (>87%) and solvent sustainability , while mechanistic studies highlight the role of hydrogen-bond networks in reaction efficiency .
Scientific Research Applications
Nonyl 2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a pheromone or attractant in insect behavior studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form esters with various active pharmaceutical ingredients.
Industry: Widely used in the fragrance and flavor industry for its pleasant fruity odor
Mechanism of Action
The mechanism of action of nonyl 2-methylpropanoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. In chemical reactions, the ester bond can be cleaved through hydrolysis or reduction, leading to the formation of the corresponding alcohols and acids .
Comparison with Similar Compounds
Nonyl 2-methylpropanoate can be compared with other esters such as:
Ethyl 2-methylpropanoate: Similar fruity odor but with a shorter carbon chain.
Butyl 2-methylpropanoate: Also has a fruity odor but with different volatility and solubility properties.
Hexyl 2-methylpropanoate: Another ester with a fruity odor, used in similar applications but with different physical properties
This compound is unique due to its specific combination of a long nonyl chain and a 2-methylpropanoate group, giving it distinct physical and chemical properties compared to other esters .
Q & A
Q. What are the recommended synthetic routes for Nonyl 2-methylpropanoate in laboratory settings?
this compound can be synthesized via esterification of 2-methylpropanoic acid with nonanol under acid catalysis (e.g., sulfuric acid). A reflux setup with a Dean-Stark trap is typically used to remove water and drive the reaction to completion. For example, analogous methods for isopropyl esters (e.g., fenofibrate synthesis) employ anhydrous conditions and stoichiometric control to minimize side reactions . Purity can be enhanced via fractional distillation or preparative HPLC, guided by impurity profiles of related propanoate esters .
Q. Which analytical techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR are critical for confirming the ester linkage and branching at the 2-methyl position. Peaks for the nonyl chain ( 0.8–1.5 ppm) and the methylpropanoate moiety ( 1.2–1.4 ppm for geminal dimethyl groups) are diagnostic .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode detects the molecular ion ([M+H]), while collision-induced dissociation (CID) reveals characteristic fragments, such as the loss of the nonyl group ( corresponding to 2-methylpropanoic acid) .
Q. How can researchers distinguish this compound from structural analogs (e.g., Nonyl isovalerate)?
Differentiation relies on spectral
- GC-MS Retention Indices: this compound elutes earlier than branched-chain analogs due to differences in polarity .
- Fragmentation Patterns: CID-MS/MS of the molecular ion for this compound generates a dominant fragment at 87 (protonated 2-methylpropanoic acid), whereas isovalerate derivatives produce 85 .
Advanced Research Questions
Q. What are the stability challenges for this compound under varying pH and temperature conditions?
this compound undergoes hydrolysis in alkaline conditions (), yielding 2-methylpropanoic acid and nonanol. Accelerated stability studies (e.g., 40°C/75% RH) combined with HPLC monitoring are recommended to assess degradation kinetics. Hydrolysis rates correlate with ester bond lability, as observed in structurally similar quaternary ammonium salts (QAS) under CID conditions .
Q. How does this compound interact with peptide labeling strategies in mass spectrometry?
While not directly a peptide tag, its ester group reactivity can be leveraged for derivatization. For example, heterocyclic QAS analogs (e.g., 5-azoniaspiro[4.4]nonyl) enhance ionization efficiency and generate reporter ions (e.g., 84 or 132) during CID. This compound’s hydrophobic chain may improve peptide solubility in non-polar matrices for MALDI-MS .
Q. What methodologies are available for detecting this compound in environmental or biological matrices?
- Liquid Chromatography-Tandem MS (LC-MS/MS): Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid). Monitor transitions like 229 → 87 (quantifier) and 229 → 101 (qualifier) .
- Biomonitoring: While limited data exist for this ester, protocols for nonyl phenol (a structurally related compound) in urine or serum involve enzymatic hydrolysis, solid-phase extraction, and GC-MS analysis .
Q. How can impurity profiles of this compound be rigorously validated?
Reference standards for common impurities (e.g., residual 2-methylpropanoic acid, nonanol, or isomers) should be synthesized and characterized via HPLC-UV/HRMS. For example, the European Pharmacopoeia (EP) lists impurity thresholds for related propanoate esters, such as ≤0.15% for unreacted acid .
Q. What advanced quantification strategies are applicable for trace-level this compound?
- Isotope Dilution: Synthesize a deuterated analog (e.g., this compound-d) as an internal standard for LC-SRM (selected reaction monitoring) to correct for matrix effects .
- Chiral Analysis: If enantiomeric impurities are a concern, use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with polarimetric detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
